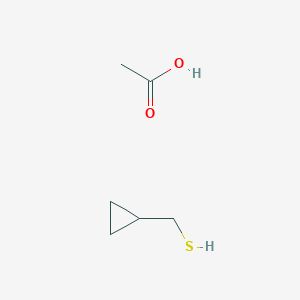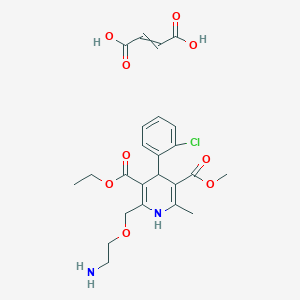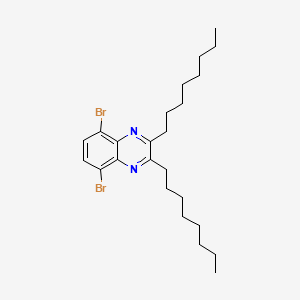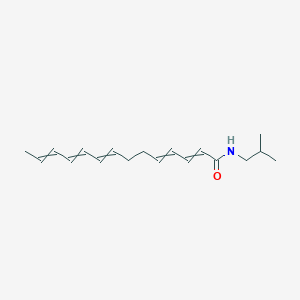
1-(Mercaptomethyl)cyclopropane acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mercaptomethyl)cyclopropane acetic acid is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is also known by its systematic name, [1-(Mercaptomethyl)cyclopropyl]acetic acid . This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Mercaptomethyl)cyclopropane acetic acid involves several steps:
Ring Opening of Cyclopropanedimethanol Cyclic Sulfite: This step is carried out using potassium thioacetate to obtain an intermediate compound.
Sulfonic Acid Esterification: The intermediate is then reacted with methanesulfonyl chloride or paratoluensulfonyl chloride to form another intermediate.
Cyano Group Substitution: The intermediate undergoes a substitution reaction with potassium cyanide to form a cyano compound.
Hydrolysis: The final step involves the hydrolysis of the cyano compound under alkaline conditions to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale applications .
Analyse Des Réactions Chimiques
1-(Mercaptomethyl)cyclopropane acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The mercapto group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Mercaptomethyl)cyclopropane acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Mercaptomethyl)cyclopropane acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of leukotriene receptor antagonists, it plays a crucial role in inhibiting the cysteinyl leukotriene receptor, which is involved in inflammatory responses and bronchoconstriction . The compound’s mercapto group is essential for its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
1-(Mercaptomethyl)cyclopropane acetic acid can be compared with other similar compounds, such as:
[1-(Sulfanylmethyl)cyclopropyl]acetic acid: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
1-(Carboxymethyl)-1-(sulphanylmethyl)cyclopropane: This compound has an additional carboxymethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical processes .
Propriétés
Formule moléculaire |
C6H12O2S |
|---|---|
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
acetic acid;cyclopropylmethanethiol |
InChI |
InChI=1S/C4H8S.C2H4O2/c5-3-4-1-2-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
Clé InChI |
GURQNWWRYVBKHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)

![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)

![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)




![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)

![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
